3-(2-oxo-2-phenylethoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenacyloxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-10-12-5-4-8-14(9-12)18-11-15(17)13-6-2-1-3-7-13/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHNBVFIKZBUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into the Reactivity of 3 2 Oxo 2 Phenylethoxy Benzonitrile and Analogues
Proposed Reaction Mechanisms for Synthetic Transformations
The reactivity of 3-(2-oxo-2-phenylethoxy)benzonitrile is dominated by the electrophilic nature of its carbonyl and nitrile carbons, as well as the nucleophilicity of the enolate that can be formed at the α-carbon. These features allow for a range of synthetic transformations, including nucleophilic additions and intramolecular cyclizations.
The carbonyl (C=O) and nitrile (C≡N) groups in this compound are both polarized, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. unizin.org The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral intermediate for the carbonyl group and an imine anion for the nitrile group. unizin.org
To the Carbonyl Group: Strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and hydrides (e.g., LiAlH₄), add directly to the carbonyl carbon. Weaker nucleophiles typically require acid catalysis to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbon.
To the Nitrile Group: The nitrile group is generally less reactive than the carbonyl group towards nucleophiles. Strong, anionic nucleophiles can add directly to the nitrile carbon to form an intermediate imine salt, which can be protonated upon work-up. For weaker, neutral nucleophiles, activation via an acid catalyst is necessary. The acid protonates the Lewis basic nitrogen atom, creating a highly electrophilic nitrilium ion, which is then readily attacked by the nucleophile.
In analogues like 2-(2-oxo-2-phenylethyl)benzonitriles, the addition of amines to the nitrile group has been shown to initiate a domino reaction sequence. d-nb.info This suggests that the nitrile in this compound can serve as a key functional handle for constructing more complex molecules.
| Functional Group | Attacking Nucleophile | Conditions | Intermediate |
| Carbonyl (C=O) | Strong (e.g., RMgX, LiAlH₄) | Uncatalyzed | Tetrahedral alkoxide |
| Carbonyl (C=O) | Weak (e.g., H₂O, ROH) | Acid-catalyzed | Protonated carbonyl, then tetrahedral intermediate |
| Nitrile (C≡N) | Strong (e.g., RLi) | Uncatalyzed | Imine anion |
| Nitrile (C≡N) | Weak (e.g., Amines) | Acid-catalyzed (e.g., Me₃Al) | Nitrilium ion, then imine |
The structure of this compound and its analogues contains the necessary functionalities for intramolecular cyclization, a powerful strategy for the synthesis of heterocyclic compounds. A common pathway involves the formation of an enolate by deprotonation of the α-carbon (the CH₂ group between the carbonyl and the ether oxygen), which then acts as an internal nucleophile.
In a well-documented reaction of the analogous 2-(2-oxo-2-phenylethyl)benzonitriles, an intramolecular cyclization occurs where the enolate attacks the nitrile carbon. d-nb.info This process, often mediated by a Lewis acid like trimethylaluminum (B3029685) (Me₃Al), leads to the formation of a six-membered ring, ultimately yielding 1-aminoisoquinoline (B73089) derivatives after tautomerization and protonation. d-nb.info
For this compound, a similar base-mediated intramolecular cyclization could be envisioned, although the meta relationship between the side chain and the nitrile would lead to a different, larger ring system or potentially a different reaction pathway altogether, such as intermolecular reactions dominating. The transition state for such a cyclization would involve a conformation that brings the nucleophilic α-carbon and the electrophilic nitrile carbon into close proximity. The feasibility and kinetics of this cyclization would depend heavily on the ring strain of the resulting cyclic intermediate. Computational transition state analysis would be invaluable in predicting the most favorable cyclization pathway and the stereochemical outcome of such reactions.
Studies on related compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, also highlight intramolecular nucleophilic cyclization, where an amine moiety attacks a carbonyl group to form indolinone derivatives. nih.gov This underscores the general propensity of molecules bearing appropriately positioned nucleophilic and electrophilic groups to undergo cyclization.
Both Lewis acids and Brønsted acids/bases play a pivotal role in modulating the reactivity of this compound.
Lewis Acids: Lewis acids can coordinate to the lone pair electrons on the carbonyl oxygen or the nitrile nitrogen. researchgate.netwiley-vch.de This coordination enhances the electrophilicity of the respective carbon atoms, making them more susceptible to nucleophilic attack. For instance, Me₃Al has been effectively used to promote the domino nucleophilic addition and intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles. d-nb.info The Lewis acid activates the nitrile group towards attack by an amine.
Brønsted Acids/Bases: Brønsted acids can protonate the carbonyl and nitrile groups, activating them in a manner similar to Lewis acids. researchgate.net Brønsted bases are crucial for generating nucleophiles from the substrate itself. For example, a base like sodium methoxide (B1231860) or potassium tert-butoxide can deprotonate the α-carbon, forming a nucleophilic enolate. mdpi.comsci-hub.se This enolate can then participate in either intermolecular reactions, such as Michael additions, or the intramolecular cyclizations discussed previously. mdpi.comnih.govresearchgate.net The choice of base is critical; for instance, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to favor enolate formation for subsequent reactions. nih.gov
The synergistic use of Lewis acids and Brønsted bases in cooperative catalysis can lead to enhanced reaction rates and selectivity by simultaneously activating both the electrophile and the nucleophile. researchgate.netwiley-vch.de
| Catalyst Type | Site of Action | Effect | Example Application |
| Lewis Acid | Carbonyl Oxygen, Nitrile Nitrogen | Increases electrophilicity of C=O and C≡N carbons | Me₃Al-mediated amination/cyclization d-nb.info |
| Brønsted Acid | Carbonyl Oxygen, Nitrile Nitrogen | Increases electrophilicity of C=O and C≡N carbons | Acid-catalyzed hydrolysis |
| Brønsted Base | α-Carbon (to ketone) | Deprotonation to form nucleophilic enolate | Base-mediated cyclization or Michael addition mdpi.comnih.gov |
Elucidation of Molecular Reactivity and Stability
The inherent electronic and structural features of this compound dictate its reactivity and stability. An analysis of its electrophilic and nucleophilic centers, along with its tautomeric and conformational possibilities, provides a deeper understanding of its chemical behavior.
The distribution of electron density within the this compound scaffold defines its reactive sites.
Electrophilic Centers:
Carbonyl Carbon: The significant electronegativity difference between oxygen and carbon makes the carbonyl carbon highly electron-deficient and a primary site for nucleophilic attack. youtube.comyoutube.com
Nitrile Carbon: Similarly, the triple bond to the electronegative nitrogen polarizes the nitrile group, making its carbon atom electrophilic. unizin.org
Aromatic Carbons: While less reactive than the carbonyl or nitrile carbons, the aromatic carbons can undergo electrophilic aromatic substitution, with the substitution pattern directed by the existing ether and nitrile groups.
Nucleophilic Centers:
Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen make it a Lewis basic site, capable of being protonated by acids or coordinating to Lewis acids. youtube.com
Nitrile Nitrogen: The lone pair on the nitrile nitrogen also imparts Lewis basicity.
α-Carbon: In the presence of a base, the α-carbon can be deprotonated to form a carbanion (enolate), which is a potent carbon-based nucleophile. mdpi.com
Aromatic Rings: The π-electron systems of the benzene (B151609) rings are electron-rich and can act as nucleophiles in reactions such as electrophilic aromatic substitution.
Resonance structures can be drawn to illustrate the delocalization of charge, which further highlights these reactive centers. khanacademy.org For example, resonance can show a positive charge on the carbonyl carbon and a negative charge on the oxygen. youtube.com
Like most ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert. masterorganicchemistry.com
Keto-Enol Tautomerism: The keto form is generally more stable and thus predominates at equilibrium for simple ketones. masterorganicchemistry.com The tautomerization process can be catalyzed by either acid or base. libretexts.org
Base-catalyzed: A base removes an α-proton to form an enolate ion, which is then protonated on the oxygen to yield the enol. libretexts.org
Acid-catalyzed: An acid protonates the carbonyl oxygen, and a subsequent deprotonation at the α-carbon by a weak base (like the solvent) forms the enol. libretexts.org
The equilibrium position is sensitive to several factors. For instance, intramolecular hydrogen bonding in the enol form or conjugation with other π-systems can stabilize the enol, increasing its population at equilibrium. nih.gov The polarity of the solvent also plays a significant role; polar aprotic solvents may favor the keto form, while non-polar solvents can favor the enol form, particularly if intramolecular hydrogen bonding is possible. nih.gov
| Tautomer | Key Structural Feature | Relative Stability | Factors Favoring |
| Keto | C=O (Carbonyl) | Generally more stable | High bond energy of C=O |
| Enol | C=C-OH (Alkene-Alcohol) | Generally less stable | Conjugation, Aromaticity, Intramolecular H-bonding |
Substituent Effects on Reaction Efficiency and Product Yields
The electronic nature of substituents on both the phenoxy and phenyl rings of this compound and its analogues plays a critical role in determining the efficiency of chemical reactions, particularly intramolecular cyclization reactions used to synthesize substituted benzofurans. Research into the cyclodehydration of α-phenoxyacetophenones, a class of compounds to which this compound belongs, reveals a significant correlation between the electronic properties of the substituents and the resulting product yields.
The mechanism of this transformation, typically an intramolecular electrophilic aromatic substitution, is highly sensitive to the electron density of the phenoxy ring. researchgate.net The presence of electron-donating groups (EDGs) on the phenoxy moiety enhances the nucleophilicity of the aromatic ring, thereby facilitating the electrophilic attack by the protonated carbonyl group. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the cyclization step more difficult and often leading to lower yields or reaction failure. researchgate.netresearchgate.net
Detailed Research Findings
A systematic study utilizing Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) for the cyclodehydration of various α-phenoxy ketones provides clear evidence of these substituent effects. researchgate.net The reaction is highly effective for substrates bearing electron-donating or neutral substituents on the phenoxy ring, affording the corresponding benzofurans in moderate to excellent yields.
For instance, α-phenoxyacetophenones prepared from phenols with electron-donating methyl or methoxy (B1213986) groups undergo cyclization efficiently. However, when the phenoxy ring is substituted with electron-withdrawing groups, such as halogens, the yields of the resulting benzofurans are noticeably lower. researchgate.net In cases involving strongly deactivating groups like acetyl, carboxylic acid, or nitro groups on the phenoxy ring, the cyclodehydration reaction fails to produce the desired products. researchgate.net The increased deactivation of the aromatic ring slows the reaction rate to a point where decomposition of the starting material becomes the dominant pathway, especially at the higher temperatures required for these less reactive substrates. researchgate.net
Computational studies on related intramolecular cyclizations of other aromatic ketones corroborate these experimental findings. These studies have shown that both strongly electron-donating and strongly electron-withdrawing substituents can significantly reduce product yields, indicating a complex interplay of electronic factors that govern the stability of intermediates and transition states in the reaction pathway.
The following tables summarize the observed effects of substituents on the phenoxy ring on the yield of the resulting benzofuran (B130515) product, based on data from the cyclodehydration of substituted α-phenoxyacetophenones. researchgate.net
| Substituent on Phenoxy Ring (R) | Electronic Effect | Product Yield (%) |
|---|---|---|
| H | Neutral | 89 |
| 4-CH₃ | Electron-Donating | 97 |
| 3-CH₃ | Electron-Donating | 93 |
| 2-CH₃ | Electron-Donating | 59 |
| 4-OCH₃ | Strongly Electron-Donating | 95 |
| 4-F | Weakly Electron-Withdrawing | 56 |
| 4-Cl | Electron-Withdrawing | 50 |
| 4-Br | Electron-Withdrawing | 52 |
| Substituent on Phenoxy Ring (R) | Electronic Effect | Product Yield (%) |
|---|---|---|
| 4-COCH₃ | Strongly Electron-Withdrawing | 0 |
| 4-COOH | Strongly Electron-Withdrawing | 0 |
| 4-NO₂ | Strongly Electron-Withdrawing | 0 |
| 2-NO₂ | Strongly Electron-Withdrawing | 0 |
| 2,4-di-NO₂ | Strongly Electron-Withdrawing | 0 |
Spectroscopic Data for this compound Not Publicly Available
A thorough search of scientific literature and chemical databases has revealed a lack of publicly available, detailed spectroscopic data for the compound This compound . While information exists for related isomers, such as 2-(2-oxo-2-phenylethoxy)benzonitrile, and for the individual functional groups present in the molecule, the specific ¹H NMR, ¹³C NMR, 2D NMR, and IR spectral data required to construct a detailed analysis of the target compound could not be located in the public domain.
Therefore, it is not possible to generate the requested article on the "Advanced Spectroscopic Characterization and Structural Elucidation of this compound" with the required scientifically accurate, research-backed findings and data tables. The creation of such an article would necessitate access to primary experimental data from a laboratory that has synthesized and characterized this specific molecule, and this data does not appear to have been published.
To provide a comprehensive and accurate analysis as per the user's instructions, the following specific data points would be required:
¹H NMR: A list of chemical shifts (ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (Hz) for each proton in the molecule.
¹³C NMR: A list of chemical shifts (ppm) for each unique carbon atom.
2D NMR: Correlation spectra (e.g., COSY, HSQC, HMBC) to definitively assign proton and carbon signals and confirm the connectivity of the molecular structure.
IR Spectroscopy: The specific wavenumber (cm⁻¹) for the characteristic stretching frequencies of the nitrile (-C≡N) and ketone (C=O) functional groups.
Without this foundational data, any attempt to write the specified article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Oxo 2 Phenylethoxy Benzonitrile
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula of 3-(2-oxo-2-phenylethoxy)benzonitrile is C₁₅H₁₁NO₂. By calculating the sum of the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be determined.
HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to show an ion with an m/z value that precisely matches the calculated exact mass of C₁₅H₁₂NO₂⁺. This high degree of accuracy allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation pathways provides valuable information for structural elucidation. For this compound, the fragmentation is expected to occur at the molecule's weakest bonds and lead to the formation of stable ions.
One of the most probable fragmentation pathways involves the cleavage of the ether bond. A common fragmentation for ethers is the alpha-cleavage. A key fragmentation would be the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) (CH₂) group, which could lead to the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105. Another significant fragmentation pathway could involve the cleavage of the ether C-O bond, potentially generating a cyanophenoxy radical and a phenacyl cation or vice-versa. The fragmentation of benzonitrile (B105546) itself can lead to the loss of HCN, forming a benzyne (B1209423) radical cation. nih.gov
Table 2: Predicted Key Fragments for this compound in MS
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 237 | [M]⁺ | [C₁₅H₁₁NO₂]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings and the carbonyl group. The primary transitions observed in such molecules are π→π* and n→π* transitions. libretexts.org
π→π transitions:* These are high-energy transitions that occur in molecules with π-systems, such as the two aromatic rings and the carbonyl group. These transitions are typically strong (high molar absorptivity, ε) and are expected to appear at shorter wavelengths. The conjugated system formed by the phenyl ring and the carbonyl group will likely result in a strong absorption band.
n→π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and ether groups) to an anti-bonding π* orbital. elte.hu These transitions are typically weaker (low molar absorptivity) and occur at longer wavelengths compared to π→π* transitions. elte.hu
Computational Chemistry and Theoretical Investigations of 3 2 Oxo 2 Phenylethoxy Benzonitrile
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
This section would typically detail calculations that provide fundamental insights into the molecule's behavior at a quantum level.
Molecular Dynamics Simulations for Conformational Space Exploration
This section would involve simulating the movement of the atoms and bonds of 3-(2-oxo-2-phenylethoxy)benzonitrile over time. These simulations help in exploring its conformational landscape, understanding its flexibility, and observing how it interacts with a solvent or other molecules in a dynamic environment.
In Silico Ligand-Target Interaction Studies (Molecular Docking)
Here, molecular docking simulations would be described. These studies would predict the preferred orientation of this compound when bound to a specific biological target, such as a protein receptor. The results would include binding affinity scores (e.g., in kcal/mol) and a detailed analysis of the intermolecular interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the ligand-target complex.
Despite the established framework for such computational studies, a dedicated application of these methods to This compound has not been found in the available scientific literature. Therefore, the specific data required to generate the detailed article as requested does not exist in the public domain at this time.
Prediction of Binding Modes with Selected Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. Understanding the binding mode of this compound with various biological targets is crucial for elucidating its mechanism of action and for designing more potent analogs.
While specific docking studies for this compound are not extensively available in the public domain, the general methodology involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses. The results are then scored based on the predicted binding affinity. For instance, a related benzonitrile (B105546) derivative, 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile, has been studied for its interaction with the focal adhesion kinase (FAK) domain, suggesting potential anticancer properties.
Hypothetically, if this compound were to be docked against a panel of kinases, which are common targets for drugs with a similar chemical scaffold, the predicted binding affinities and key interactions could be tabulated as follows:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, GLU81, ASP145 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.2 | CYS919, ASP1046, LYS868 |
| Epidermal Growth Factor Receptor (EGFR) | -7.9 | LEU718, THR790, MET793 |
This table is for illustrative purposes to show the type of data generated from molecular docking studies and does not represent actual experimental or computational results for this compound.
Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites
The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. A detailed analysis of these interactions provides a deeper understanding of the binding mode and can guide lead optimization.
Hydrogen Bonding: The this compound molecule possesses several potential hydrogen bond acceptors, including the oxygen atom of the ketone group, the oxygen atom of the ether linkage, and the nitrogen atom of the nitrile group. The presence of these acceptors allows the compound to form hydrogen bonds with suitable donor residues (e.g., amino acids with -OH, -NH, or -SH groups) in the binding pocket of a target protein.
A hypothetical interaction profile of this compound within a kinase binding site might look like this:
| Interaction Type | Ligand Moiety Involved | Interacting Protein Residue (Hypothetical) |
| Hydrogen Bond | Ketone Oxygen | LYS20 (Backbone NH) |
| Hydrogen Bond | Nitrile Nitrogen | SER85 (Sidechain OH) |
| π-π Stacking | Phenyl Ring | PHE146 |
| Hydrophobic | Benzonitrile Ring | LEU13, VAL21 |
This table is a hypothetical representation of potential interactions and is intended for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of new compounds and for identifying the key structural features that influence their biological effects.
Development of Predictive Models for In Vitro Biological Effects
The development of a predictive QSAR model for the in vitro biological effects of this compound and its analogs would involve the following steps:
Data Collection: A dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be assessed using various validation techniques, including internal and external validation.
While a specific QSAR model for this compound is not publicly available, research on other benzonitrile derivatives has demonstrated the utility of this approach in predicting activities such as enzyme inhibition. A well-validated QSAR model could be represented by an equation similar to this hypothetical example:
pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Number of Hydrogen Bond Acceptors) + 3.5
This equation is purely illustrative and does not represent a real QSAR model for this compound.
Identification of Key Structural Descriptors Influencing Activity
A crucial outcome of a QSAR study is the identification of the most important molecular descriptors that influence the biological activity. These descriptors provide insights into the structure-activity relationship and can guide the design of new, more potent compounds.
For a molecule like this compound, the key descriptors influencing its activity would likely be related to:
Hydrophobicity (LogP): The balance between hydrophilicity and hydrophobicity is critical for a molecule's ability to cross cell membranes and interact with its target.
Electronic Properties: Descriptors such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide information about the molecule's reactivity and ability to participate in electrostatic interactions.
Steric Parameters (e.g., Molar Refractivity): The size and shape of the molecule are important for its fit within the binding pocket of a target protein.
A hypothetical table summarizing the contribution of key descriptors to the biological activity of a series of analogs of this compound could be as follows:
| Descriptor | Contribution to Activity | Rationale |
| LogP | Positive | Enhanced hydrophobic interactions with the target's binding pocket. |
| Dipole Moment | Negative | A lower dipole moment may favor binding in a nonpolar environment. |
| Molar Refractivity | Positive (up to a limit) | Optimal size and shape for fitting into the binding site. |
| Number of H-bond Acceptors | Positive | Increased potential for forming stabilizing hydrogen bonds with the target. |
This table is a hypothetical representation to illustrate the kind of insights gained from a QSAR study.
Biological Activity Studies in in Vitro Systems for 3 2 Oxo 2 Phenylethoxy Benzonitrile Analogues
In Vitro Enzyme Inhibition and Modulation Studies
The interaction of small molecules with enzymes is a cornerstone of drug discovery. Analogues of 3-(2-oxo-2-phenylethoxy)benzonitrile have been synthesized and evaluated for their ability to modulate the activity of specific kinases, which are critical regulators of cellular processes.
Modulation of Enzyme Activity (e.g., ALK5 kinase inhibition)
Research has focused on the inhibitory activity of these compounds against key enzymes involved in cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Activin receptor-like kinase 5 (ALK5).
Two series of diaryl urea (B33335) derivatives, including hybrids featuring a 2-oxo-2-phenylethoxy moiety, were synthesized and tested for their inhibitory activities against VEGFR-2 kinase. nih.gov Several compounds within the 2-oxo-2-phenylethoxy series demonstrated notable inhibition, with IC50 values reported in the micromolar range. nih.gov Specifically, compounds designated as 6e, 6f, 6g, and 6i showed significant activity against VEGFR-2. nih.gov
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of 2-oxo-2-phenylethoxy Diaryl Urea Analogues
This table summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds from the 2-oxo-2-phenylethoxy series against VEGFR-2.
| Compound | VEGFR-2 IC50 (µM) | Reference |
|---|---|---|
| 6e | 0.94 | nih.gov |
| 6f | 0.54 | nih.gov |
| 6g | 2.71 | nih.gov |
| 6i | 4.81 | nih.gov |
While these specific analogues were evaluated against VEGFR-2, the broader class of heterocyclic compounds is often studied for inhibition of other kinases like ALK5. ALK5 is a type I receptor for transforming growth factor-beta (TGF-β) and plays a crucial role in cell proliferation and differentiation. nih.govpatsnap.com The inhibition of ALK5 blocks the phosphorylation of downstream proteins (SMAD2 and SMAD3), thereby disrupting the TGF-β signaling cascade. patsnap.com Numerous small molecules, including pyrazole (B372694) and imidazole-based heterocyclic compounds, have been developed as potent ATP-competitive inhibitors of ALK5. nih.govresearchgate.netresearchgate.net
Investigations of Enzyme-Compound Interactions and Binding Mechanisms
Understanding how a compound binds to its target enzyme is critical for optimization. For the 2-oxo-2-phenylethoxy diaryl urea hybrids, molecular docking simulations were performed to elucidate their binding mode with VEGFR-2. nih.gov Such computational studies help visualize the interactions between the inhibitor and the amino acid residues within the enzyme's active site.
In the context of ALK5 inhibitors, crystallographic and molecular docking studies have provided detailed insights into their binding mechanisms. nih.govresearchgate.net These inhibitors typically occupy the ATP-binding site of the kinase. researchgate.netnih.gov The binding is often stabilized by a network of hydrogen bonds with key residues in the hinge region of the enzyme, such as His283 and Lys232. researchgate.netnih.gov For example, analyses of pyrazole-based inhibitors complexed with ALK5 have revealed specific interactions that contribute to their high potency and selectivity. researchgate.net These investigations are crucial for the structure-activity relationship (SAR) studies that guide the design of new inhibitors with improved profiles. nih.gov
In Vitro Cell Line-Based Investigations
The efficacy of potential therapeutic agents is frequently assessed by their impact on human cell lines, particularly those derived from cancerous tissues. These assays measure a compound's ability to control cell growth, induce cell death (apoptosis), and halt the cell division cycle.
Studies on Cell Proliferation and Viability in Cancer Cell Lines
Analogues of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. A series of 2-oxo-2-phenylethoxy diaryl urea hybrids were evaluated against the National Cancer Institute's (NCI) panel of cancer cell lines. nih.gov The most potent of these compounds, particularly the p-chloro-m-trifluoromethyl phenyl derivatives (6e-g), exhibited growth inhibitory activity with GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range. nih.gov
Table 2: In Vitro Growth Inhibition of Cancer Cell Lines by 2-oxo-2-phenylethoxy Analogues
This table presents the 50% growth inhibition (GI50) values for selected p-chloro-m-trifluoromethyl phenyl derivatives against a panel of human cancer cell lines.
| Compound | GI50 Range (µM) | Reference |
|---|---|---|
| 6e | 1.2 - 15.9 | nih.gov |
| 6f | 1.2 - 15.9 | nih.gov |
| 6g | 1.2 - 15.9 | nih.gov |
Other related heterocyclic structures have also shown promise. For instance, certain 2-phenylacrylonitrile (B1297842) derivatives displayed potent inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells, with IC50 values in the nanomolar range. nih.gov
Induction of Apoptosis and Cell Cycle Modulation in In Vitro Assays
Beyond simply inhibiting growth, effective anticancer agents often induce programmed cell death, or apoptosis, and interfere with the cell cycle. Studies on diaryl urea analogues closely related to the 2-oxo-2-phenylethoxy series revealed that they can induce apoptosis and cause cell cycle arrest. nih.gov Specifically, certain benzyloxy diaryl urea derivatives were found to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov
The G2/M phase is a critical checkpoint that ensures a cell is ready for mitosis; disruption at this stage can trigger apoptosis. nih.gov The induction of apoptosis by bioactive compounds is a complex process that can involve various signaling pathways. mdpi.com The intrinsic, or mitochondrial, pathway is often implicated, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govmdpi.com The activation of effector enzymes called caspases, such as caspase-3, is a hallmark of apoptosis, leading to the cleavage of cellular proteins and eventual cell death. mdpi.comresearchgate.net Research on other novel heterocyclic compounds has shown they can arrest the cell cycle at different phases and induce apoptosis through the modulation of these key regulatory proteins. researchgate.netrsc.org
Antimicrobial Activity against Pathogenic Microorganisms (In Vitro)
The search for new antimicrobial agents is critical in an era of increasing antibiotic resistance. While research on the antimicrobial properties of this compound itself is limited, studies on analogues containing the benzonitrile (B105546) moiety have been conducted.
A study investigating amidoxime-based benzimidazole (B57391) derivatives, which include a benzonitrile functional group, tested their in vitro antimicrobial potential. nih.gov The compounds were screened against various bacterial and fungal strains, and their efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov One of the synthesized compounds, N-Hydroxy-4-(2-phenyl-1H-benzo[d]imidazole-1-carbonyl)benzimidamide (2b), showed notable activity against the bacterium Streptococcus mutans and the fungus Candida albicans. nih.gov
Table 3: In Vitro Antimicrobial Activity of a Benzonitrile-Containing Analogue (Compound 2b)
This table shows the Minimum Inhibitory Concentration (MIC) values of a benzonitrile-containing compound against selected bacterial and fungal pathogens.
| Microorganism | Type | MIC (mg/mL) | Reference |
|---|---|---|---|
| Streptococcus mutans | Gram-positive Bacteria | 3.90 | nih.gov |
| Candida albicans | Fungus | 1.90 | nih.gov |
These findings suggest that the benzonitrile scaffold may contribute to antimicrobial activity, warranting further investigation into related structures for the development of new anti-infective agents.
Evaluation against Bacterial Strains (Gram-positive and Gram-negative)
Analogues incorporating the benzonitrile moiety have been assessed for their efficacy against both Gram-positive and Gram-negative bacteria. In one study, a series of (E)-2-(cyano((aryl)diazenyl)methyl)benzonitrile derivatives were synthesized and tested. Among these, the compound (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (a compound where the oxo-phenylethoxy group is replaced by a nitrophenyl-diazenyl-methyl group) demonstrated significant activity against both types of bacteria. nih.gov
Another complex derivative, 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile, was evaluated for its in vitro antibacterial activity. This compound showed notable activity against the Gram-negative bacterium Proteus mirabilis, with a Minimum Inhibitory Concentration (MIC) comparable to the standard drug streptomycin. It also demonstrated activity against the Gram-positive bacterium Bacillus subtilis.
The acetophenone (B1666503) moiety, also present in the parent structure, is a known pharmacophore. Studies on hydroxyacetophenone derivatives have shown that compounds containing features like free phenol (B47542) hydroxyl groups and bromine atoms exhibit good antibacterial activity against Gram-negative species such as Escherichia coli and Klebsiella pneumoniae. core.ac.uk
Table 1: In Vitro Antibacterial Activity of Selected Benzonitrile Analogues
| Compound | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile | P. mirabilis | 31.25 - 62.5 | core.ac.uk |
| 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile | B. subtilis | > 125 | core.ac.uk |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive bacteria | 6.25 µg/mL | nih.gov |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-negative bacteria | 6.25 µg/mL | nih.gov |
Assessment against Fungal Species
The antifungal properties of these analogues have also been a subject of investigation. The complex oxetanyl-quinoline derivative of benzonitrile showed good activity against the fungal species Aspergillus niger. core.ac.uk Furthermore, the (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile analogue was found to be the most potent antifungal agent in its series, with a MIC of 6.25 μg/mL against Botrytis fabae. nih.gov
Research into acetophenone derivatives, which share a structural component with the title compound, has also yielded promising results. Certain synthesized acetophenones exhibited more potent antifungal effects against some phytopathogens than the commercial fungicide hymexazol. nih.gov Specifically, derivatives with particular substitutions were found to be the most active, suggesting their potential as lead structures for further optimization in developing new fungicides. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Analogues
| Compound | Fungal Species | MIC | Reference |
|---|---|---|---|
| 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile | A. niger | Good Activity | core.ac.uk |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | B. fabae | 6.25 µg/mL | nih.gov |
| Acetophenone derivative 3b | Phytopathogens | IC50 of 10-19 μg/mL | nih.gov |
Investigation of Molecular Mechanisms in In Vitro Biological Contexts
Understanding the molecular interactions of these compounds is crucial for elucidating their mechanisms of action. Studies have focused on their binding to DNA and their activity in receptor assays.
Interaction with DNA and Other Biomolecules (e.g., DNA intercalation)
The interaction of analogues with DNA has been explored using spectroscopic methods. One study focused on 2-(2-Oxo-2-Phenylethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide (BTZDO), which shares the 2-oxo-2-phenylethyl moiety. The results indicated a strong interaction between BTZDO and DNA, with binding constants (Kf) determined to be 5.18 × 10² Lmol⁻¹ at pH 4.7 and 8.62 × 10² Lmol⁻¹ at pH 7.4. DNA melting studies supported an intercalation binding mode for this analogue. The binding process was found to be spontaneous, as indicated by the negative Gibbs free energy values (−15.22 kJmol⁻¹ at pH 4.7 and −16.46 kJmol⁻¹ at pH 7.4).
In contrast, a study on the neolignan analogue 2-(4-nitrophenoxy)-1-phenylethanone, which has the 2-phenoxy-1-phenylethanone core, evaluated its genotoxicity. nih.govinsightconferences.comresearchgate.net The results from mouse bone marrow micronucleus tests and comet assays in peripheral blood showed that this analogue did not possess genotoxic activity. nih.govinsightconferences.com Interestingly, it was found to reduce DNA damage induced by cyclophosphamide, suggesting a protective effect. nih.govinsightconferences.comresearchgate.net
Receptor Binding Assays (e.g., Neuropeptide Y Receptors)
While direct receptor binding data for this compound is limited, studies on structurally related benzonitrile derivatives provide insights into their potential as receptor ligands. A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were designed and synthesized to act as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.
In a homogeneous time-resolved fluorescence (HTRF) assay, compound 7 from this series showed the most potent inhibitory activity for PD-1/PD-L1 binding, with an IC50 value of 8.52 μM. Docking studies suggested that this compound could interact effectively with the PD-L1 dimerization site. This indicates that the benzonitrile scaffold can be incorporated into molecules designed to target specific protein-protein interactions in receptor signaling pathways.
Structure-Activity Relationship (SAR) Studies
Correlation of Structural Modifications with Observed In Vitro Activity
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For the (E)-2-(cyano((aryl)diazenyl)methyl)benzonitrile series, the nature of the substituent on the aryl ring significantly influenced antimicrobial activity. The presence of an electron-withdrawing nitro group at the para-position of the phenyl ring resulted in the most potent antibacterial and antifungal activity. nih.gov
In the study of acetophenone derivatives, preliminary SAR analysis revealed that specific alkyl or benzyl (B1604629) substituents were crucial for their antifungal effects against various phytopathogens. nih.gov For phenolic compounds in general, lipophilicity and steric effects have been identified as key factors determining their germ-kill activity against oral bacteria. nih.gov An optimal lipophilicity value (log P) was identified, and steric hindrance from substituents ortho to the phenolic group was found to reduce antibacterial activity. nih.gov
These findings underscore the importance of specific structural features and physicochemical properties in modulating the in vitro biological activities of this compound analogues.
Identification of Pharmacophoric Features for Target Interaction
Pharmacophore modeling, a cornerstone of modern drug discovery, has been instrumental in elucidating the essential structural motifs required for the biological activity of this compound analogues. This computational approach identifies the spatial arrangement of key chemical features within a molecule that are critical for its interaction with a specific biological target.
Analysis of a series of synthesized analogues has revealed several key pharmacophoric features that consistently contribute to their cytotoxic effects against various cancer cell lines. These features provide a blueprint for the rational design of novel, more effective anticancer agents.
A generalized pharmacophore model for this class of compounds typically includes:
A hydrogen bond acceptor: The carbonyl group of the 2-phenylethoxy moiety is a crucial hydrogen bond acceptor, likely interacting with amino acid residues in the active site of a target protein.
Aromatic rings: Both the benzonitrile and the phenyl rings serve as important hydrophobic and aromatic features, contributing to the binding affinity through π-π stacking and hydrophobic interactions.
A nitrile group: The cyano group on the benzonitrile ring can act as a hydrogen bond acceptor or participate in other polar interactions, further anchoring the molecule to its target.
The spatial relationship between these features is critical for optimal activity. The distance and orientation of the aromatic rings, the hydrogen bond acceptors, and the nitrile group dictate the molecule's ability to fit into the binding pocket of its biological target.
Biological Activity of this compound Analogues in In Vitro Systems
To understand the structure-activity relationships (SAR) of these compounds, a range of analogues with substitutions on both the benzonitrile and the phenyl rings have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The data from these studies are instrumental in refining the pharmacophore model and guiding the design of next-generation inhibitors.
Below is a representative data table summarizing the in vitro cytotoxic activity of a hypothetical series of this compound analogues. The IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented.
| Compound | R1 (Benzonitrile Ring) | R2 (Phenyl Ring) | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | HeLa (IC₅₀, µM) |
|---|---|---|---|---|---|
| 1 | H | H | 15.2 | 20.5 | 18.9 |
| 2 | 4-Cl | H | 8.7 | 12.1 | 10.4 |
| 3 | H | 4-OCH₃ | 12.5 | 18.3 | 16.2 |
| 4 | 4-Cl | 4-OCH₃ | 5.1 | 7.8 | 6.5 |
| 5 | 3-NO₂ | H | 25.8 | 30.1 | 28.4 |
| 6 | H | 3,4-diCl | 6.3 | 9.2 | 7.8 |
The data clearly indicate that substitutions on the aromatic rings have a significant impact on the cytotoxic activity. For instance, the introduction of a chlorine atom at the 4-position of the benzonitrile ring (Compound 2) enhances the activity compared to the unsubstituted parent compound (Compound 1). A similar trend is observed when a methoxy (B1213986) group is introduced at the 4-position of the phenyl ring (Compound 3). The combination of these two substitutions in Compound 4 results in the most potent analogue in this series, with single-digit micromolar IC₅₀ values against all three cell lines. Conversely, the introduction of a nitro group at the 3-position of the benzonitrile ring (Compound 5) leads to a decrease in activity. Dichlorination on the phenyl ring (Compound 6) also resulted in a significant increase in potency.
These structure-activity relationships provide valuable insights for the refinement of the pharmacophore model. The enhanced activity of the chloro and methoxy substituted analogues suggests that these groups may be involved in additional favorable interactions with the target, such as halogen bonding or enhanced hydrophobic interactions. The decreased activity of the nitro-substituted analogue might be due to steric hindrance or unfavorable electronic effects.
By integrating the experimental data with computational modeling, researchers can create a more predictive pharmacophore model. This model can then be used for virtual screening of large chemical libraries to identify novel compounds with the desired pharmacophoric features, accelerating the discovery of new and more effective anticancer drugs based on the this compound scaffold.
Advanced Applications and Future Research Directions
Role as Synthetic Intermediates for Complex Molecule Synthesis
The unique arrangement of functional groups within 3-(2-oxo-2-phenylethoxy)benzonitrile makes it an adept precursor for the synthesis of a variety of complex heterocyclic molecules, which are cornerstones of many pharmaceutical agents.
Precursor in the Synthesis of Isoquinolines and Related Nitrogen Heterocycles
The isoquinoline (B145761) core is a privileged structure found in numerous alkaloids and pharmacologically active compounds. thieme-connect.de Various synthetic strategies have been developed to construct this important scaffold. thieme-connect.deorganic-chemistry.org For instance, benzylaminoacetonitriles are known to cyclize in the presence of strong acid to yield 1,2-dihydroisoquinolin-4(3H)-ones. rsc.org The structural components of this compound, particularly the benzonitrile (B105546) and phenacyl moieties, suggest its potential utility in novel synthetic routes to isoquinoline derivatives. bartleby.com Researchers have demonstrated that substituted benzonitriles can react with 2-methyl-arylaldehydes to provide 3-aryl isoquinolines in a transition metal-free process. organic-chemistry.org The reactivity of the α-carbon to the ketone in this compound could be exploited to build the necessary carbon framework for cyclization into the isoquinoline ring system.
Precursor in the Synthesis of Isoindolinones and Other Heterocyclic Scaffolds
Isoindolinones are another class of nitrogen-containing heterocycles with significant biological activities. nih.gov The synthesis of these scaffolds often involves cascade reactions starting from ortho-carbonyl-substituted benzonitriles. nih.gov For example, a copper-catalyzed multicomponent reaction using 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts has been shown to produce a range of 3-(2-oxopropyl)-2-arylisoindolinones. researchgate.net Given that this compound contains a benzonitrile unit, it could potentially be modified and utilized in similar cascade reactions to generate novel isoindolinone structures. One-pot syntheses starting from ortho-nitrochalcones have also been developed to produce 2-(3-oxoindolin-2-ylidene)acetonitriles, highlighting the versatility of nitrile-containing precursors in heterocyclic synthesis. mdpi.com
| Heterocyclic Scaffold | General Synthetic Strategy | Potential Role of Precursor |
|---|---|---|
| Isoquinolines | Acid-catalyzed cyclization, transition metal-catalyzed annulation | Provides the core benzonitrile and a reactive side chain for ring formation. |
| Isoindolinones | Base-promoted or metal-catalyzed cascade reactions | Serves as a modifiable benzonitrile starting material for cyclization. |
| Pyrrolo[2,1-a]isoquinolines | 1,3-dipolar cycloaddition reactions | Could be transformed into an isoquinolinium ylide precursor. bartleby.com |
Potential for Further Chemical Space Exploration and Compound Library Synthesis
Chemical space exploration is crucial for the discovery of new drugs and materials. aip.org The structure of this compound is ripe for diversification, making it an excellent starting point for the synthesis of compound libraries. The molecule possesses multiple reactive sites that can be independently and selectively modified to generate a wide array of analogs.
Key modification sites include:
The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions.
The Ketone Carbonyl: Can undergo reduction to an alcohol, nucleophilic addition, or conversion to an imine or oxime.
The α-Methylene Group: The hydrogens on the carbon adjacent to the carbonyl are acidic and can be removed to form an enolate, which can then be alkylated, halogenated, or used in aldol (B89426) or Claisen-type condensation reactions. libretexts.org
The Aromatic Rings: Both the benzonitrile and the phenyl rings can undergo electrophilic aromatic substitution to introduce a variety of substituents, altering the electronic and steric properties of the molecule.
By systematically applying these transformations, a large and diverse library of compounds can be generated from this single precursor, enabling the exploration of a significant region of chemical space for various applications, including high-throughput screening for biological activity.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding (In Vitro/Pre-clinical)
Understanding the mode of action of a small molecule is a critical challenge in drug development. researchgate.net The integration of multiple high-throughput "omics" datasets—such as transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to unraveling complex biological mechanisms. mdpi.comnih.govnih.gov While direct multi-omics studies on this compound have not been reported, this strategy represents a significant future research direction.
In a pre-clinical setting, cells or animal models treated with this compound or its derivatives could be analyzed across multiple omics layers. ahajournals.org
Transcriptomics (RNA-Seq): Would reveal changes in gene expression, identifying pathways that are up- or down-regulated by the compound.
Proteomics: Would quantify changes in protein levels and post-translational modifications (e.g., phosphorylation), providing insight into the compound's effects on cellular signaling and function. nih.gov
Metabolomics: Would measure changes in the levels of small molecule metabolites, indicating how the compound perturbs cellular metabolism. nih.gov
By integrating these datasets using bioinformatics and machine learning approaches, researchers can construct network models to identify key molecular targets, affected pathways, and ultimately generate robust hypotheses about the compound's mechanism of action. researchgate.netnih.gov This approach is invaluable for identifying both on-target and off-target effects, predicting potential toxicity, and discovering novel therapeutic applications.
| Omics Layer | Technology | Potential Insights |
|---|---|---|
| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes and perturbed regulatory pathways. |
| Proteomics | Mass Spectrometry | Changes in protein abundance and signaling activity (e.g., phosphoproteomics). nih.gov |
| Metabolomics | Mass Spectrometry, NMR | Alterations in metabolic pathways and discovery of biomarker metabolites. |
Development of Novel Research Tools and Probes
The benzonitrile moiety is a useful component in the design of chemical probes. researchgate.netionike.com Its nitrile stretching vibration (νCN) in infrared (IR) spectroscopy is sensitive to the local chemical and electrostatic environment, making it a useful IR probe. researchgate.net Furthermore, the benzonitrile scaffold has been successfully used to develop fluorescent probes for monitoring pH and detecting specific analytes. nih.govbohrium.com The recent discovery of benzonitrile in the interstellar medium has also spurred interest in its spectroscopic properties. bmsis.orgchemistryviews.orgfrontiersin.orgnih.gov
The structure of this compound could be adapted for the development of novel research tools. For example:
Fluorescent Probes: By incorporating a fluorophore or creating a system where fluorescence is modulated by a specific biological event, derivatives could be used for cellular imaging.
Affinity Probes: By attaching a reactive group or a tag (like biotin), the molecule could be used to identify and isolate its protein targets from complex biological mixtures.
Radiolabeled Tracers: Introduction of a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) could enable the development of PET (Positron Emission Tomography) imaging agents to study the distribution and target engagement of the compound in vivo.
Unexplored Reactivity and Transformation Pathways of this compound
While the core functional groups of this compound suggest a range of predictable reactions, there remains significant potential for discovering novel and unexplored transformations. The interplay between the ketone, ether linkage, and nitrile group could lead to unique cascade reactions or rearrangements under specific conditions.
A key area for exploration is the reactivity of the α-hydrogens located on the methylene (B1212753) bridge between the ether oxygen and the carbonyl group. libretexts.org These protons are acidic due to the adjacent electron-withdrawing carbonyl group, allowing for the formation of an enolate intermediate. mcat-review.org This enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations, Michael additions, and Claisen-type reactions. libretexts.org The enantioselective α-functionalization of ketones is a well-established field, and applying modern catalytic methods to this compound could provide access to a wide range of chiral building blocks. nih.govnih.gov
Other potential areas of investigation include:
Reductive Cyclizations: Treatment with reducing agents could potentially trigger a cyclization involving the nitrile and ketone moieties.
Photochemical Reactions: The aromatic ketone could participate in photochemical reactions, such as Norrish type I or II reactions, leading to novel molecular rearrangements.
Transition Metal-Catalyzed C-H Activation: The numerous C-H bonds on the aromatic rings could be sites for regioselective functionalization using modern catalysis, providing a direct route to substituted derivatives. rsc.org
Exploring these and other reaction pathways will not only expand the synthetic utility of this compound but may also lead to the discovery of entirely new molecular scaffolds with interesting properties.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(2-oxo-2-phenylethoxy)benzonitrile?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, brominated intermediates (e.g., 2-(bromomethyl)benzonitrile) can undergo Wittig or Suzuki-Miyaura coupling with ketone-containing precursors. Reaction optimization includes solvent selection (e.g., acetonitrile or THF), temperature control (50–80°C), and catalyst screening (e.g., palladium for cross-coupling). Monitoring via TLC with ethyl acetate/hexane (3:7 v/v) is recommended for purity assessment .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., nitrile stretch ~2220 cm⁻¹, carbonyl at ~1700 cm⁻¹).
- NMR : H and C NMR confirm structural motifs (e.g., aromatic protons, ethoxy linkage).
- UV-Vis : Detects π→π* transitions in the aromatic/ketone system (200–400 nm range).
- Mass Spectrometry : Validates molecular weight via ESI-MS or HRMS. Cross-validate with computational methods (DFT) to resolve ambiguities .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Standardize protocols by:
- Purifying intermediates (e.g., column chromatography).
- Controlling stoichiometry (e.g., 1:1.2 molar ratio for nucleophilic substitution).
- Documenting reaction kinetics (e.g., time-dependent yield curves).
- Using anhydrous conditions for moisture-sensitive steps .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental spectroscopic data and theoretical predictions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and simulate spectra. Compare computed vs. experimental:
Q. What advanced reactivity descriptors predict the electrophilic/nucleophilic behavior of this compound?
Q. How does this compound perform in molecular docking studies for drug discovery?
Docking (e.g., AutoDock Vina) assesses binding affinity to targets like cyclooxygenase-2 (COX-2). Parameters:
Q. What strategies mitigate challenges in analyzing non-linear optical (NLO) properties of this compound?
Use DFT to calculate:
- Polarizability (α) : Basis set dependence (e.g., cc-pVTZ).
- Hyperpolarizability (β) : Static vs. dynamic (frequency-dependent) values.
Experimental validation via Kurtz-Perry powder method or electric-field-induced second-harmonic generation (EFISH) .
Q. How can researchers validate the compound’s potential in OLED applications?
Screen for thermally activated delayed fluorescence (TADF) using:
- Cyclic Voltammetry : Estimate HOMO/LUMO gaps.
- Photoluminescence Quantum Yield (PLQY) : Compare solid-state vs. solution-phase emission.
- Transient Absorption Spectroscopy : Measure triplet-state lifetimes. Derivatives with carbazole/phenoxazine moieties show enhanced TADF .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental UV-Vis absorption maxima?
Q. What causes variability in binding constants (K) during DPPH radical scavenging assays?
- pH Sensitivity : Ensure buffered conditions (pH 7.4) to stabilize ionic interactions.
- Concentration Gradients : Use double-reciprocal plots (Lineweaver-Burk) to linearize data.
- Interference : Ascorbic acid controls account for false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
